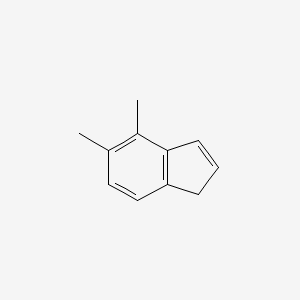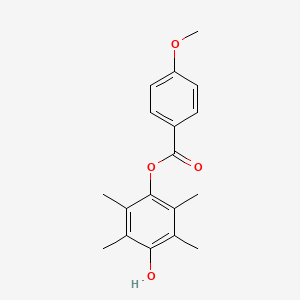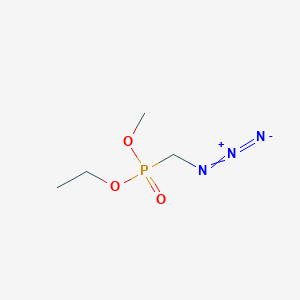
Phosphonic acid, azidomethyl-, ethyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, azidomethyl-, ethyl methyl ester is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, azidomethyl-, ethyl methyl ester can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with azidomethyl chloride in the presence of a base, followed by esterification with ethyl and methyl alcohols. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, azidomethyl-, ethyl methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino-substituted phosphonic acid esters.
Substitution: Various substituted phosphonic acid esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, azidomethyl-, ethyl methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphonic acid, azidomethyl-, ethyl methyl ester involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it a valuable tool in bioconjugation and drug development. Additionally, the phosphonic acid moiety can act as a chelating agent, binding to metal ions and influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, azidomethyl-, ethyl methyl ester can be compared with other similar compounds, such as:
Phosphonic acid, azidomethyl-, ethyl ethyl ester: Similar structure but with different ester groups, leading to variations in reactivity and applications.
Phosphonic acid, azidomethyl-, methyl methyl ester: Another similar compound with different ester groups, affecting its chemical properties and uses.
Phosphonic acid, azidomethyl-, ethyl propyl ester:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
17982-67-1 |
|---|---|
Molekularformel |
C4H10N3O3P |
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
1-[azidomethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H10N3O3P/c1-3-10-11(8,9-2)4-6-7-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
QERAUTAHNKIZBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CN=[N+]=[N-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


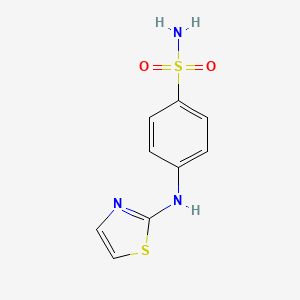
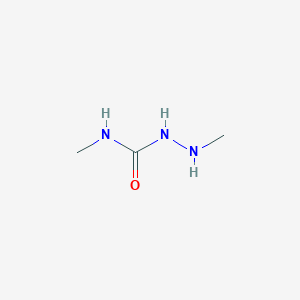
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
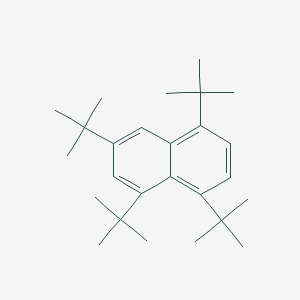



![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
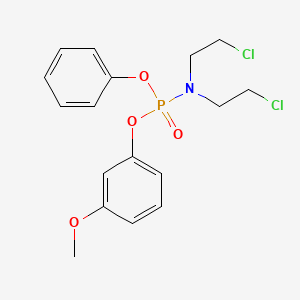
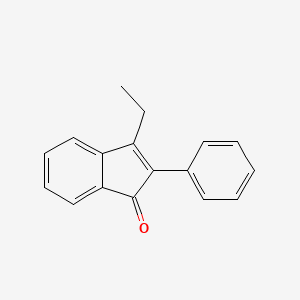

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
